3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-6-9(2)15-12(14-8)16-19(17,18)11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEZRFLENUUPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873389-79-8 | |
| Record name | 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves the N-sulfonation of aryl or heteroarylamine. This process can be carried out in the presence of dry pyridine or a mixture of dry acetone and pyridine (v/v = 2:1) . The reaction conditions are carefully controlled to ensure the formation of the desired sulfonamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide group, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro or amino groups, altering the compound’s electronic properties.
Substitution: Common in sulfonamide chemistry, substitution reactions can occur at the amino or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted pyrimidine compounds .
Scientific Research Applications
Antimicrobial Activity
Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide retains this characteristic, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting its potential for treating infections resistant to conventional antibiotics .
Anti-inflammatory Properties
Recent molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response pathway. By inhibiting 5-LOX, the compound could potentially reduce inflammation and provide therapeutic benefits in conditions such as asthma and arthritis . Further in vitro and in vivo studies are warranted to validate these findings and explore dosage efficacy.
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are investigating various derivatives to improve solubility and bioavailability while maintaining or enhancing therapeutic efficacy. For instance, co-crystallization experiments with other pharmaceutical agents have shown promise in creating more effective drug formulations .
Polymer Chemistry
In addition to its biological applications, this compound has potential uses in polymer chemistry. Its sulfonamide group can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound is ongoing, focusing on applications in coatings and advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, sulfonamides inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid by competing with p-aminobenzoic acid for binding to dihydrofolate synthetase. This inhibition disrupts the synthesis of tetrahydrofolic acid, a crucial component in bacterial DNA synthesis .
Comparison with Similar Compounds
Structural and Electronic Differences
The primary structural analogs include sulfonamides with variations in the heterocyclic ring substituents or the position of the amino group on the benzene ring (Table 1).
Table 1: Structural Comparison of Key Sulfonamides
- Synthetic Accessibility: Derivatives like 4-azido-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide are synthesized via diazotization of the 4-amino precursor , whereas the 3-amino analog requires distinct synthetic routes, which may impact yield and scalability .
Antimicrobial and Antifungal Activity
- Sulfamethazine (4-amino): A classic sulfonamide antibiotic that inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA). Its para-amino group is critical for binding .
- 3-amino Derivative: No direct evidence of antibacterial activity is reported in the literature. The meta-amino group likely disrupts the PABA-mimetic mechanism, reducing efficacy .
- Schiff Base Derivatives: Sulfamethazine derivatives (e.g., Schiff bases with aromatic aldehydes) exhibit antifungal activity against multidrug-resistant Candida species .
Antiviral and Anticancer Activity
- The 3-amino derivative’s activity remains unexplored.
- CDK2 Inhibition: Pyrimido[4,5-d]pyrimidine derivatives incorporating the 4,6-dimethylpyrimidin-2-yl sulfonamide moiety demonstrate kinase inhibitory effects . Substituent positioning (C3 vs.
Degradation Pathways
- Sulfamethazine Degradation: In aerobic conditions, sulfamethazine undergoes three pathways: (1) hydroxylamine formation (m/z 263), (2) S–N bond cleavage to yield 4-aminobenzenesulfonic acid (m/z 172), and (3) SO₂ loss followed by oxidation (m/z 245) .
- No experimental data are available.
Crystallographic and Computational Studies
- Crystal Structures: Sulfamethazine forms co-crystalline adducts with acetic acid, stabilized by hydrogen bonding between the para-amino group and solvent molecules . The 3-amino analog’s crystal structure is unreported, but its packing efficiency may differ due to altered hydrogen-bonding patterns.
- Computational Modeling: QSAR studies on sulfonamides highlight the importance of substituent electronic properties (e.g., Hammett constants) for bioactivity . The 3-amino group’s electron-donating effects could modulate these parameters.
Biological Activity
3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a pyrimidine and an amino group, which contributes to its biological activity. The structural formula can be represented as follows:
Key Structural Features
- Pyrimidine Ring : Enhances interaction with biological targets.
- Amino Group : Potentially involved in hydrogen bonding with receptors.
- Sulfonamide Moiety : Known for its antibacterial properties and ability to inhibit carbonic anhydrase.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. A study evaluated the compound's efficacy against vaccinia and cowpox viruses. The most active derivative showed an effective concentration (EC50) of 18 µM against vaccinia virus and 33 µM against cowpox virus, comparable to the standard drug cidofovir, which had EC50 values of 20 µM and 32 µM respectively .
Carbonic Anhydrase Inhibition
The sulfonamide derivatives are recognized for their role as inhibitors of carbonic anhydrase (CA), an enzyme critical in various physiological processes. In a comparative study, certain derivatives demonstrated significant inhibition of CA I and XIII with binding affinities as low as nM . This inhibition is particularly relevant in the context of treating conditions like glaucoma and epilepsy.
Cardiovascular Effects
In isolated rat heart models, the compound was shown to affect perfusion pressure and coronary resistance. Specifically, it was noted that certain derivatives could decrease perfusion pressure through L-type calcium channel inhibition, indicating potential applications in managing cardiovascular diseases .
Study 1: Antiviral Efficacy
A detailed investigation into the antiviral effects of this compound derivatives revealed significant activity against specific viruses. The study utilized human foreskin fibroblast cells to assess cytotoxicity and antiviral efficacy. Most compounds were found to be non-cytotoxic at concentrations exceeding 300 µM, highlighting their safety profile in vitro .
Study 2: Inhibition of Carbonic Anhydrase
Another study focused on the inhibition of carbonic anhydrase by various sulfonamide derivatives. The findings underscored the enhanced potency of specific compounds over others, providing insights into structure-activity relationships (SAR) that could guide future drug design .
Efficacy Comparison of Antiviral Activity
| Compound Name | Virus Type | EC50 (µM) | Cytotoxicity (>300 µM) |
|---|---|---|---|
| 4-[(5-methyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Vaccinia | 18 | Non-cytotoxic |
| 4-[(N-acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Cowpox | 33 | Non-cytotoxic |
| Cidofovir | Vaccinia/Cowpox | 20/32 | Non-cytotoxic |
Carbonic Anhydrase Inhibition Data
| Compound Name | CA Isoform | Binding Affinity (nM) |
|---|---|---|
| Compound 31 | CA I | 6 |
| Compound 20 | CA XII | 1850 |
Q & A
Q. What are the standard synthetic routes for preparing sulfamethazine, and how is its structural integrity confirmed?
Sulfamethazine is synthesized via Schiff base condensation. A common method involves reacting sulfadiazine (or sulfamethazine) with aldehydes (e.g., 5-bromosalicylaldehyde or pyridine-4-carboxaldehyde) under reflux in ethanol, followed by crystallization . Structural confirmation employs:
Q. Table 1: Synthesis Methods Comparison
| Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfadiazine + Pyridine-4-carboxaldehyde | Ethanol | Reflux, 6 hr | 78 | |
| Sulfamethazine + 5-Bromosalicylaldehyde | Ethanol | Reflux, 4 hr | 85 |
Q. Which analytical techniques are essential for characterizing sulfamethazine’s physicochemical properties?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., S–O ≈ 1.44 Å) and dihedral angles between aromatic rings .
- FT-IR spectroscopy : Identifies sulfonamide N–H stretching (~3300 cm⁻¹) and S=O asymmetric vibrations (~1360 cm⁻¹) .
- HPLC : Quantifies purity (>98%) using C18 columns and UV detection at 265 nm .
Q. How is sulfamethazine utilized in antimicrobial research?
Sulfamethazine inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Researchers evaluate its efficacy via:
Q. Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Method | Reference |
|---|---|---|---|
| S. aureus | 32 | Broth dilution | |
| E. coli | 64 | Agar diffusion |
Advanced Research Questions
Q. How do tautomeric forms of sulfamethazine affect its crystallographic refinement?
In crystal structures, sulfamethazine exhibits coexisting enolic (O–H) and zwitterionic (N⁺–H) tautomers. Refinement involves:
Q. How can computational methods enhance understanding of sulfamethazine’s electronic properties?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (≈4.1 eV), correlating with reactivity .
- Molecular dynamics (MD) : Simulates solvation effects in water (RMSD ≈ 1.2 Å over 50 ns) .
- NBO analysis : Identifies hyperconjugative interactions (e.g., LP(N) → σ*(S–O)) stabilizing the sulfonamide group .
Q. Table 3: Experimental vs. DFT Data
| Parameter | Experimental | DFT (B3LYP/6-311G**) | Deviation |
|---|---|---|---|
| S–O bond length (Å) | 1.44 | 1.47 | +2.1% |
| N–H stretching (cm⁻¹) | 3300 | 3285 | -0.5% |
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Multi-technique validation : Cross-check NMR (solution state) with SC-XRD (solid state) to detect polymorphism or tautomerism .
- Variable-temperature studies : Use VT-NMR to observe dynamic processes (e.g., tautomer interconversion) .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H⋯H = 45%, O⋯H = 25%) to explain packing differences .
Q. How are sulfamethazine-metal complexes designed to improve bioactivity?
Schiff base derivatives (e.g., L3 in ) coordinate with Mn(II) or Cu(II) via sulfonamide O and pyrimidine N atoms. Enhanced activity arises from:
Q. Which advanced techniques characterize sulfamethazine polymorphs?
- Solid-state NMR : Distinguishes polymorphs via ¹³C chemical shifts (Δδ ≈ 2 ppm for methyl groups) .
- ¹⁴N NQR : Detects quadrupolar coupling constants (e.g., e²qQ/h = 3.2 MHz) unique to each polymorph .
- Synchrotron XRD : Resolves subtle lattice differences (e.g., a-axis variation of 0.05 Å between Forms I and II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
